![molecular formula C17H19NO4 B3026734 (2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid CAS No. 1082750-59-1](/img/structure/B3026734.png)
(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the synthesis of ketenimines, showing dynamic NMR effects and helping in understanding the restricted rotation around the Ar–N single bond (Yavari, Nasiri, & Djahaniani, 2004).
- It is instrumental in the development of new, selectively removable hydroxyl protecting groups for carbohydrates, demonstrating orthogonal characteristics with other commonly used protecting groups (Daragics & Fügedi, 2010).
Catalysis and Reactions
- This compound is used in lipase-catalyzed resolution of specific stereoisomers, aiding in the understanding of selectivity in chemical reactions (Sakai et al., 2005).
- It contributes to the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, highlighting its role in promoting ordered stacking of oligomeric backbones (Xu et al., 2009).
- The compound is significant in the selective carbonylation of dimethyl ether to methyl acetate catalyzed by acidic zeolites, exploring alternative pathways in carbonylation reactions (Cheung, Bhan, Sunley, & Iglesia, 2006).
Photocatalysis and Pharmaceutical Applications
- It plays a role in the heterogeneous photocatalytic degradation of pharmaceutical agents, assisting in the understanding of drug decomposition pathways (Sakkas et al., 2007).
- The compound is used in the preparation of single enantiomer 2-naphthylalanine derivatives, essential in the synthesis of certain amino acids (Boaz et al., 2005).
Various Chemical Reactions and Synthesis
- It is involved in various chemical reactions such as the synthesis of specific thiazolyl derivatives, showcasing its versatility in organic synthesis (Wang Yu-huan, 2009).
- The compound is significant in electrochemical studies, providing insights into the properties of stable N-alkoxyarylaminyl radicals (Miura & Muranaka, 2006).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLXWDVGKUKHB-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156176 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082750-59-1 | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082750-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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